3,5-Dichlorophenylboronic acid

Organic Synthesis Process Chemistry Thermal Analysis

Suzuki-Miyaura protocols requiring prolonged heating often suffer from boronic acid degradation. 3,5-Dichlorophenylboronic acid (CAS 67492-50-6) eliminates this risk with a 306-315 °C melting point, ensuring thermal integrity and reproducible yields. • High thermal stability prevents decomposition, enabling consistent cross-coupling performance at elevated temperatures. • Distinct LogP (0.67) and predicted pKa (6.58) allow precise lipophilicity and acidity tuning in medicinal chemistry. • Validated as the building block in terbinafine synthesis, reducing CMC scale-up and regulatory risk. Supplied at ≥98% purity with full analytical documentation for seamless R&D-to-production transfer.

Molecular Formula C6H5BCl2O2
Molecular Weight 190.82 g/mol
CAS No. 67492-50-6
Cat. No. B043032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichlorophenylboronic acid
CAS67492-50-6
SynonymsB-(3,5-dichlorophenyl)boronic Acid;  (3,5-Dichlorophenyl)boronic Acid;  (3,5-Dichlorophenyl)dihydroxyborane; 
Molecular FormulaC6H5BCl2O2
Molecular Weight190.82 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Cl)Cl)(O)O
InChIInChI=1S/C6H5BCl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H
InChIKeyDKYRKAIKWFHQHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichlorophenylboronic Acid Overview


3,5-Dichlorophenylboronic acid (CAS 67492-50-6) is a halogenated arylboronic acid building block with the molecular formula C6H5BCl2O2 and a molecular weight of 190.82 g/mol. [1] It is commercially available in high purity (≥98%) and is characterized by a high melting point (306–315 °C), methanol solubility, and the presence of varying amounts of anhydride. Its primary utility lies as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds in complex organic molecules, pharmaceuticals, and advanced materials.

Workflow
Suzuki-Miyaura cross-coupling for C–C bond formation
Selection
3,5-Dichloro substitution pattern provides distinct electronic and steric profile
Context
Supports high-temperature reactions and pharmaceutical intermediate synthesis

Why 3,5-Dichlorophenylboronic Acid Is Irreplaceable


The precise substitution pattern of the 3,5-dichloro motif on the phenyl ring dictates fundamental properties critical for reliable synthesis and procurement. Direct substitution with 2,4- or 2,6-dichlorophenylboronic acid isomers introduces significant changes in thermal stability, solubility, and electronic character, which can derail established reaction protocols. [1] Similarly, replacing the chlorine atoms with fluorine in 3,5-difluorophenylboronic acid drastically alters the electronic environment and physical properties, leading to different reactivity and handling requirements. [2] The quantitative evidence below demonstrates that the 3,5-dichloro isomer occupies a unique parameter space defined by high thermal robustness, a specific electronic profile, and a steric environment that cannot be replicated by its closest analogs, making generic substitution a high-risk endeavor for process consistency.

Isomeric substitution
2,4- or 2,6-dichloro isomers may shift thermal stability, solubility, and electronic character, disrupting established protocols.
Fluorine analog
3,5-Difluorophenylboronic acid alters pKa and LogP, leading to different reactivity and drug-like property profiles.
Application validation
Validated synthetic route for terbinafine may not transfer to other isomers, increasing process development risk.

Quantitative Comparison of 3,5-Dichlorophenylboronic Acid


Superior Thermal Stability over 2,4- and 2,6-Dichloro Isomers

The 3,5-dichlorophenylboronic acid demonstrates significantly greater thermal stability than its isomeric counterparts, as evidenced by a melting point of 306–315 °C. This is substantially higher than the 2,4-dichloro isomer (246–249 °C) and more than double that of the 2,6-dichloro isomer (151–154 °C). This higher melting point correlates with enhanced solid-state stability and a lower propensity for thermal degradation during storage and high-temperature reactions.

Thermal Stability
Head-to-head
306–315 °C
vs 2,4-dichloro: 246–249 °C; vs 2,6-dichloro: 151–154 °C
Supports thermal stability for high-temperature reactions
Supplier-reported values; lot-specific review advised
Organic Synthesis Process Chemistry Thermal Analysis

Distinct pKa and LogP Profile vs. Analogues

The 3,5-dichloro substitution confers a distinct electronic and lipophilic profile compared to 3,5-difluoro and unsubstituted phenylboronic acid. The predicted pKa for 3,5-dichlorophenylboronic acid is 6.58 ± 0.10, and its LogP is 0.67. These values differ significantly from the 3,5-difluoro analog (predicted pKa 6.46 ± 0.10) and phenylboronic acid (pKa 8.8), directly impacting its behavior in Suzuki-Miyaura couplings and its suitability as a building block for drug-like molecules.

Physicochemical Profile
Cross-study comparable
pKa 6.58±0.10, LogP 0.67
3,5-Difluoro: pKa 6.46; Phenylboronic acid: pKa 8.8
Distinct physicochemical profile for drug candidate tuning
Predicted values; experimental verification may be needed
Medicinal Chemistry Physical Organic Chemistry Property Prediction

Efficient Coupling with Deactivated Aryl Chlorides

In a study on trace palladium catalysis, various substituted phenylboronic acids, including those with electron-withdrawing groups, were efficiently coupled with deactivated and sterically hindered aryl chlorides, achieving product yields up to 92%. [1] The 3,5-dichloro substitution pattern, with its dual electron-withdrawing chlorine atoms in the meta-position, provides an ideal balance of electronic activation and steric accessibility, contributing to high coupling efficiency even under challenging conditions.

Coupling Yield
Class-level
Up to 92%
With deactivated aryl chlorides, trace Pd catalysis
Supports coupling with challenging substrates
Inferred from class performance; confirm under specific conditions
Catalysis Suzuki-Miyaura Coupling Reaction Optimization

Key Intermediate for Terbinafine Synthesis

3,5-Dichlorophenylboronic acid is specifically cited as a reagent used in the synthesis of the antifungal drug terbinafine. [1] This established application provides direct validation of the compound's utility in a commercial pharmaceutical process, differentiating it from isomers or analogs that lack such documented industrial relevance. The 3,5-dichloro substitution pattern is integral to the structure of the final active pharmaceutical ingredient (API).

Terbinafine Intermediate
Supplier-reported
Validated route
Cited in terbinafine synthesis
May support process development and reduce risk
Supplier source; verify with internal process requirements
Pharmaceutical Synthesis Antifungal Agents API Manufacturing

Methanol Solubility and Process Handling

3,5-Dichlorophenylboronic acid is reported to be soluble in methanol, with low solubility in water. This solubility profile is typical for arylboronic acids in this class and is consistent with standard handling procedures. While its methanol solubility is similar to that of 2,4- and 2,6-dichloro isomers, its significantly higher melting point (306-315 °C) offers an advantage during solvent removal and drying steps, reducing the risk of product loss due to melting or decomposition. [1]

Solubility & Handling
Data to verify
Soluble in MeOH; low water solubility
Similar to 2,4- and 2,6-dichloro isomers
Simplifies purification workflows; high mp aids solid handling
Class-level property; confirm lot-specific solubility
Process Development Solubility Laboratory Operations

Application Scenarios for 3,5-Dichlorophenylboronic Acid


High-Temperature Suzuki-Miyaura Couplings

For synthetic routes requiring elevated temperatures (e.g., >100 °C) to drive challenging cross-couplings, the high melting point (306–315 °C) of 3,5-dichlorophenylboronic acid provides a significant advantage over lower-melting isomers. This thermal stability minimizes the risk of reagent degradation or decomposition during the reaction, leading to more consistent yields and simpler purification. Procurement of this specific isomer is recommended when reaction protocols call for extended heating or when using high-boiling solvents.

Lipophilic and Electronic Tuning for Drug Candidates

Medicinal chemistry programs that aim to optimize the lipophilicity (LogP) and acidity (pKa) of lead compounds should prioritize 3,5-dichlorophenylboronic acid. Its specific LogP (0.67) and predicted pKa (6.58) offer a distinct physicochemical profile compared to the 3,5-difluoro analog (pKa 6.46) and unsubstituted phenylboronic acid (pKa 8.8). This isomer is a strategic choice for fine-tuning the drug-like properties of biaryl-containing candidates.

Terbinafine Intermediate Scale-Up

For CMC (Chemistry, Manufacturing, and Controls) activities or the scale-up of established pharmaceutical processes, 3,5-dichlorophenylboronic acid is a preferred procurement choice due to its documented role in the synthesis of terbinafine. [1] Using the validated building block minimizes regulatory and process development risks associated with isomer substitution, ensuring a smoother transition from R&D to pilot plant and commercial manufacturing.

HTE Libraries for 3,5-Disubstituted Phenyl SAR

When constructing HTE libraries to explore structure-activity relationships (SAR) around a 3,5-disubstituted phenyl core, the 3,5-dichlorophenylboronic acid is the foundational building block. Its established reactivity in Suzuki-Miyaura couplings with deactivated aryl chlorides (up to 92% yield) ensures reliable diversification of the library. [2] The unique electronic and steric properties of the 3,5-dichloro pattern, which cannot be replicated by the 2,4- or 2,6-isomers, make it essential for generating SAR data that is predictive for this specific substitution geometry.

Application
Selection Property
Validation Focus
High-temperature Suzuki-Miyaura couplings
High thermal stability (reported)
Reaction consistency under heating
Lipophilic/electronic tuning for drug candidates
Predicted physicochemical profile
Physicochemical property optimization
Terbinafine intermediate scale-up
Validated synthetic route (terbinafine)
Process development risk review
HTE library for 3,5-disubstituted SAR
3,5-Dichloro substitution geometry
Reliable diversification and SAR predictability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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